molecular formula C8H7N3O3 B6223948 4-azido-3-methoxybenzoic acid CAS No. 1417719-65-3

4-azido-3-methoxybenzoic acid

Cat. No.: B6223948
CAS No.: 1417719-65-3
M. Wt: 193.2
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Description

4-Azido-3-methoxybenzoic acid is an organic compound characterized by the presence of an azido group (-N₃) and a methoxy group (-OCH₃) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-3-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Nitration: The first step involves nitration of 3-methoxybenzoic acid to introduce a nitro group at the 4-position, forming 4-nitro-3-methoxybenzoic acid.

    Reduction: The nitro group is then reduced to an amino group, yielding 4-amino-3-methoxybenzoic acid.

    Azidation: Finally, the amino group is converted to an azido group using sodium nitrite and sodium azide under acidic conditions, resulting in this compound.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of safer and more efficient azidation protocols.

Chemical Reactions Analysis

Types of Reactions: 4-Azido-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Cycloaddition Reactions: The azido group is reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles.

    Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, sodium nitrite, and acidic conditions.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

Major Products:

    Amines: From reduction of the azido group.

    Triazoles: From cycloaddition reactions.

Scientific Research Applications

4-Azido-3-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules, particularly in the formation of triazoles via click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive azido group.

Mechanism of Action

The mechanism by which 4-azido-3-methoxybenzoic acid exerts its effects is primarily through its reactive azido group. This group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The methoxy group can also influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    4-Azidobenzoic Acid: Lacks the methoxy group, making it less soluble in organic solvents.

    3-Azido-4-methoxybenzoic Acid: Positional isomer with different reactivity and properties.

    4-Amino-3-methoxybenzoic Acid: Precursor in the synthesis of 4-azido-3-methoxybenzoic acid.

Uniqueness: this compound is unique due to the combination of the azido and methoxy groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical transformations and solubility characteristics.

Properties

CAS No.

1417719-65-3

Molecular Formula

C8H7N3O3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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